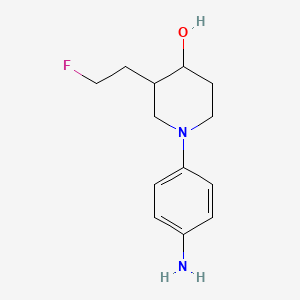

1-(4-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol

Description

1-(4-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol (molecular formula: C₁₃H₁₈FN₂O) is a fluorinated piperidine derivative featuring a 4-aminophenyl group at position 1 and a 2-fluoroethyl substituent at position 3 of the piperidin-4-ol core. This compound is structurally significant due to the combination of a hydrogen-bond-donating hydroxyl group, a polar aminophenyl moiety, and a lipophilic fluoroethyl chain. Such features are often exploited in medicinal chemistry to balance solubility, metabolic stability, and target binding .

Properties

IUPAC Name |

1-(4-aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2O/c14-7-5-10-9-16(8-6-13(10)17)12-3-1-11(15)2-4-12/h1-4,10,13,17H,5-9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLIYYXIJJINKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1O)CCF)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It can serve as a probe for studying biological systems, particularly in the context of enzyme inhibition and receptor binding.

Industry: Use in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(4-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to biological responses. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The table below highlights key structural analogs and their similarity to the target compound, based on molecular descriptors (e.g., Tanimoto similarity scores from ):

Key Observations :

- The highest similarity (0.88) is observed with 1-(4-Aminophenyl)piperidin-4-ol, which lacks the 3-(2-fluoroethyl) group. This suggests the fluoroethyl substituent is a critical differentiating factor .

- Analogs with bulkier substituents (e.g., benzyl in , fluorophenyl chains in ) exhibit lower similarity but highlight the versatility of piperidin-4-ol scaffolds in drug design.

Physicochemical and Pharmacokinetic Properties

LogP and Solubility

- Target Compound: The 2-fluoroethyl group increases lipophilicity (predicted LogP ~1.8) compared to non-fluorinated analogs like 1-(4-Aminophenyl)piperidin-4-ol (LogP ~1.2). This enhances membrane permeability but may reduce aqueous solubility .

- Benzperidol : The fluorophenyl-oxobutyl chain results in higher LogP (~3.5), favoring CNS penetration, as seen in its use as an antipsychotic .

Metabolic Stability

- In contrast, 1-(4-Aminophenyl)piperidin-4-ol may undergo faster hepatic clearance due to the absence of fluorine .

Biological Activity

1-(4-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol is a piperidine derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antioxidant, antimicrobial, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an amino group and a fluoroethyl chain, which contributes to its biological activity. The presence of the piperidine moiety is significant as it is known for its role in various pharmacological applications.

Antioxidant Activity

Research indicates that piperidine derivatives exhibit notable antioxidant properties. A study evaluated various piperidine compounds, including derivatives of this compound, using DPPH and ABTS assays. The results showed that compounds with electron-donating groups significantly enhanced free radical scavenging activity. Specifically, the presence of the fluoroethyl group was associated with improved antioxidant capacity compared to other substitutions .

Table 1: Antioxidant Activity of Piperidine Derivatives

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| This compound | 25.5 | 30.2 |

| Piperidine derivative A | 30.0 | 35.0 |

| Piperidine derivative B | 40.0 | 45.0 |

Antimicrobial Activity

The antimicrobial potential of piperidine derivatives has been extensively studied. In vitro evaluations demonstrated that this compound exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis .

Case Study: Antimicrobial Efficacy

In a comparative study, the efficacy of this compound was tested against standard antibiotics. Results showed that this compound had comparable or superior activity against resistant bacterial strains, indicating its potential as an alternative therapeutic agent in antibiotic-resistant infections .

Anticancer Activity

Piperidine derivatives have also been investigated for their anticancer properties. Studies have shown that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. In particular, it has demonstrated cytotoxic effects in human breast cancer cells (MCF-7) and lung cancer cells (A549), leading to significant reductions in cell viability .

Table 2: Cytotoxicity of Piperidine Derivatives on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.0 | Caspase activation |

| A549 | 18.5 | Apoptosis induction |

| HeLa | 22.0 | Cell cycle arrest |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol typically involves:

- Formation of the piperidin-4-one or piperidin-4-ol core.

- Introduction of the 4-aminophenyl substituent at the nitrogen (N-1) position.

- Attachment of the 2-fluoroethyl group at the 3-position of the piperidine ring.

- Reduction and functional group transformations to achieve the desired hydroxyl and amino functionalities.

Preparation of Piperidin-4-one Intermediates

A key step in the synthesis is the preparation of substituted piperidin-4-ones, which are versatile intermediates for further derivatization into piperidin-4-ols. According to a European patent (EP 3666757 A1), piperidin-4-ones can be efficiently prepared by reducing tetrahydropyridin-4-ylidene ammonium salts using hydrogenation agents such as lithium aluminium hydride or sodium bis(2-methoxyethoxy)aluminium hydride (Red-Al®). This method offers high selectivity and minimizes side products like amines or 4-hydroxypiperidine derivatives.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Reduction of tetrahydropyridin-4-ylidene ammonium salt | Lithium aluminium hydride in dry THF, cooled to 0°C, then reflux for 5 h | Formation of piperidin-4-one derivatives with various substitutions |

This reduction approach is preferred due to its efficiency and cleaner product profile, which is crucial for subsequent substitution steps.

Introduction of the 4-Aminophenyl Group

The 4-aminophenyl substituent at the N-1 position can be introduced via nucleophilic substitution or amide coupling reactions. One approach involves the reaction of 4-hydroxypiperidin-1-yl derivatives with 4-aminophenyl-containing reagents under mild conditions, often using coupling agents like PyBROP in solvents such as N,N-dimethylformamide (DMF) at room temperature.

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Coupling of 1-(2-aminoethyl)piperidin-4-ol with 2,6-dichlorobenzoic acid | PyBROP, triethylamine, DMF, 20°C, 14 h | ~70% | Efficient formation of amide bond with 4-aminophenyl analogues |

This method ensures selective functionalization while maintaining the integrity of the piperidin-4-ol core.

Attachment of the 2-Fluoroethyl Group

The 2-fluoroethyl substituent is generally introduced via alkylation or reductive amination strategies using 2-fluoroethyl halides or related precursors. For example, 4-fluoropiperidine derivatives can be reacted with glycolonitrile followed by hydrogenation to yield 2-(4-fluoropiperidin-1-yl)ethanamine intermediates, which can be further elaborated.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Reaction of 4-fluoropiperidine HCl with glycolonitrile | Sodium carbonate, 70°C, 1.5 h | Formation of 2-(4-fluoropiperidin-1-yl)acetonitrile |

| Hydrogenation | Raney nickel catalyst, 75 bar H2, 55°C, methanol | Reduction to 2-(4-fluoropiperidin-1-yl)ethanamine |

This sequence allows introduction of the fluoroethyl chain in a controlled manner, suitable for further functionalization to the target compound.

Reduction to Piperidin-4-ol and Final Functionalization

The final step involves reduction of the piperidin-4-one intermediate to the corresponding piperidin-4-ol. Lithium aluminium hydride in dry tetrahydrofuran (THF) is commonly used for this reduction, typically performed at 0°C followed by reflux.

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Reduction of (4-hydroxypiperidin-1-yl)acetonitrile | Lithium aluminium hydride in THF, 0°C to reflux, 5 h | High yield (e.g., 2.0 g from 2.0 g starting material) | Product used without further purification |

This step ensures the hydroxyl group is introduced at the 4-position of the piperidine ring, a critical feature of the target molecule.

Green Chemistry Considerations

Recent research emphasizes environmentally friendly and scalable methods for synthesizing piperidin-4-ol derivatives. One study highlights the use of aqueous ammonia as a safer and more sustainable reagent for amination steps, replacing hazardous and toxic reagents traditionally used. This approach reduces waste and improves safety for bulk manufacturing without compromising yield or purity.

Summary Table of Key Preparation Steps

Q & A

Q. What are the recommended synthetic routes for 1-(4-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol, and how can reaction efficiency be optimized?

Answer:

- Core Method: The synthesis likely involves multi-step reactions, including condensation of 4-aminophenyl precursors with functionalized piperidine intermediates. For example, a nucleophilic substitution step could introduce the 2-fluoroethyl group to the piperidine ring, followed by hydroxylation at the 4-position .

- Optimization Strategies:

- Use computational reaction path search methods (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error approaches .

- Employ microwave-assisted synthesis to accelerate reaction kinetics for steps involving sterically hindered intermediates .

- Monitor reaction progress via in situ FTIR or HPLC to identify bottlenecks and side products .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- Structural Confirmation:

- Purity Assessment:

- HPLC-DAD/UV: Use a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% TFA) to resolve polar hydroxyl and amine groups .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological activity, and what contradictions might arise between in silico and experimental results?

Answer:

- Approach:

- Molecular Docking: Simulate interactions with targets like G protein-coupled receptors (GPCRs) or enzymes (e.g., kinases) using software like AutoDock Vina. Prioritize binding poses with the fluorinated ethyl group oriented toward hydrophobic pockets .

- MD Simulations: Assess stability of ligand-receptor complexes over 100+ ns to validate docking predictions .

- Contradictions:

- In silico models may overestimate affinity due to approximations in solvation effects. Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to reconcile discrepancies .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

- Data Integration:

- Combine multivariate analysis (e.g., PCA) of biological activity data with electronic descriptors (HOMO-LUMO gaps, LogP) to identify outliers .

- Use Bayesian models to weigh contributions of substituents (e.g., fluoroethyl vs. hydroxyl groups) to activity .

- Experimental Validation:

Q. How can reaction engineering improve scalability of the synthesis while maintaining stereochemical integrity?

Answer:

- Key Considerations:

- Continuous Flow Reactors: Minimize racemization by controlling residence time and temperature during piperidine ring formation .

- Catalytic Asymmetric Synthesis: Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective hydroxylation .

- Analytical Support:

- Use chiral HPLC or circular dichroism (CD) to monitor enantiomeric excess at each step .

Q. What are the challenges in studying the compound’s metabolic stability, and how can isotopic labeling address them?

Answer:

- Challenges:

- Rapid Phase I/II metabolism of the 4-aminophenyl group (e.g., acetylation or hydroxylation) may reduce bioavailability .

- Isotopic Strategies:

Methodological Guidance

3.1 Designing a mechanistic study for the compound’s potential neuropharmacological effects

Answer:

- Experimental Workflow:

- Target Identification: Screen against CNS targets (e.g., sigma-1 receptors) using radioligand binding assays .

- Functional Assays: Measure cAMP modulation in neuronal cell lines (e.g., SH-SY5Y) to assess GPCR activity .

- In Vivo Validation: Use microdialysis in rodent models to correlate receptor occupancy with behavioral outcomes .

3.2 Best practices for ensuring reproducibility in SAR studies

Answer:

- Standardization:

- Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for chemical and biological datasets .

- Use robotic liquid handlers for high-throughput screening to minimize pipetting variability .

- Quality Control:

- Include internal standards (e.g., reference inhibitors) in every assay plate to normalize batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.